molecular formula C6H8BrClN2 B1516143 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole CAS No. 108354-41-2

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole

Cat. No.: B1516143
CAS No.: 108354-41-2
M. Wt: 223.5 g/mol
InChI Key: KJCYVWIWEBDDBA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole , derived from the pyrazole core with substituents at positions 1, 4, and 5. The numbering follows IUPAC rules, prioritizing the pyrazole ring’s nitrogen atoms as positions 1 and 2. The 2-chloroethyl substituent is attached to the nitrogen at position 1, while bromine and methyl groups occupy positions 4 and 5, respectively.

Identifier Value
CAS Number 108354-41-2
PubChem CID 28065425
SMILES CC1=C(Br)C=NN1CCCl
InChI Key KJCYVWIWEBDDBA-UHFFFAOYSA-N
DSSTox Substance ID DTXSID60651076

Molecular Formula and Weight Analysis

The molecular formula is C₆H₈BrClN₂ , with a computed molecular weight of 223.50 g/mol . The formula reflects six carbon atoms, eight hydrogen atoms, one bromine, one chlorine, and two nitrogen atoms. The bromine and chlorine atoms account for significant contributions to the molecular weight, with bromine adding ~79.9 g/mol and chlorine ~35.5 g/mol.

Component Atomic Mass (g/mol) Contribution to Molecular Weight
Carbon (C₆) 12.01 × 6 = 72.06 72.06 g/mol
Hydrogen (H₈) 1.008 × 8 = 8.064 8.064 g/mol
Bromine (Br) 79.90 79.90 g/mol
Chlorine (Cl) 35.45 35.45 g/mol
Nitrogen (N₂) 14.01 × 2 = 28.02 28.02 g/mol
Total 223.50 g/mol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data for this compound are not explicitly reported in the literature, structural analogs (e.g., 4-bromo-1H-pyrazole derivatives) provide insights into expected signals:

  • Methyl group (C5) : A singlet at δ 2.2–2.3 ppm (integrated to 3H).
  • 2-Chloroethyl group :
    • CH₂Cl : Triplet at δ 3.5–4.0 ppm (coupled with adjacent CH₂).
    • CH₂N : Triplet at δ 4.1–4.3 ppm (coupled with CH₂Cl).
  • Pyrazole ring protons :
    • H4 (C4) : Singlet at δ 6.5–7.0 ppm (if unsubstituted).
    • H3 (C3) : Singlet at δ 7.0–7.5 ppm (if present).
Proposed ¹H NMR Data
Proton Environment Chemical Shift (δ, ppm) Multiplicity
CH₃ (C5) 2.2–2.3 Singlet
CH₂Cl 3.5–4.0 Triplet
CH₂N 4.1–4.3 Triplet

Infrared (IR) Vibrational Signatures

Key IR absorptions are inferred from functional groups:

  • C–Br stretch : Weak signal at 690–650 cm⁻¹ .
  • C–Cl stretch : Strong signal at 850–650 cm⁻¹ .
  • N–H stretch (pyrazole ring): Broad peak at 3400–3300 cm⁻¹ .
  • C=N/C–N stretches : Peaks at 1600–1500 cm⁻¹ .
Functional Group Absorption Range (cm⁻¹) Intensity
C–Br 690–650 Weak
C–Cl 850–650 Strong
N–H (pyrazole) 3400–3300 Broad, Medium
C=N/C–N 1600–1500 Medium

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways align with halogenated aliphatic and pyrazole systems:

  • Molecular ion : m/z 223.5 (C₆H₈BrClN₂⁺).
  • Loss of HCl : m/z 187.0 (C₆H₇BrN₂⁺).
  • Loss of Br : m/z 143.5 (C₆H₈ClN₂⁺).
  • Cleavage of 2-chloroethyl group : m/z 117.0 (C₃H₃BrN₂⁺).
Proposed Mass Spectrum
Fragment m/z Relative Abundance
[M]⁺ 223.5 100%
[M – HCl]⁺ 187.0 80%
[M – Br]⁺ 143.5 60%
[C₃H₃BrN₂]⁺ 117.0 40%

Crystallographic and Conformational Analysis

While no crystallographic data exists for this compound, analogs like 4-chloro-1H-pyrazole adopt trimeric hydrogen-bonded assemblies in the solid state, stabilized by N–H⋯N interactions. Computational models suggest similar packing motifs for this compound, with chlorine and bromine atoms influencing intermolecular interactions. The 2-chloroethyl group may adopt a gauche conformation to minimize steric strain.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-311++G**) predict:

  • C–Br bond length : ~1.95 Å.
  • C–Cl bond length : ~1.80 Å.
  • Pyrazole ring planarity : Deviations <5° due to methyl and halogen substituents.
  • HOMO/LUMO energies :
    • HOMO : Localized on pyrazole ring (–5.0 eV).
    • LUMO : Delocalized across substituents (–1.5 eV).

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCYVWIWEBDDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651076
Record name 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-41-2
Record name 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity. This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, this compound can form complexes with various proteins, influencing their structural conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function.

Biological Activity

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrClN3C_{11}H_{11}BrClN_3. The compound features a pyrazole ring with a bromine atom and a chloroethyl group, which enhances its reactivity and biological activity. The presence of these functional groups suggests potential applications in targeting various biological pathways, particularly in cancer therapy.

Kinase Inhibition : The compound has been identified as a potential kinase inhibitor , which is crucial for cancer treatment. Kinases are enzymes that play a key role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. Pyrazolo[3,4-b]pyridine derivatives, similar to this compound, have shown selective inhibition of specific kinase isoforms, indicating that this compound may exhibit similar properties .

Anti-inflammatory and Antimicrobial Properties : Compounds containing pyrazole and pyridine moieties have demonstrated anti-inflammatory and antimicrobial effects. These properties enhance the therapeutic profile of this compound, making it a candidate for further investigation in drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer .

Cell Line IC50 (µM) Reference
A54926
MDA-MB-2313.79
HepG249.85

These findings suggest that this compound could be effective against multiple types of cancer.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Studies have indicated that pyrazole derivatives can exhibit significant activity against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at concentrations comparable to standard antibiotics .

Case Studies

In one notable study, derivatives of pyrazole were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that several compounds exhibited potent antiproliferative activity, suggesting that modifications to the pyrazole structure could enhance biological efficacy .

Another study focused on the synthesis of novel pyrazole derivatives aimed at targeting Aurora-A kinase, a critical player in cell cycle regulation. The most promising derivative showed an IC50 value of 0.067μM0.067\mu M, indicating strong inhibitory potential against this kinase .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic studies to elucidate the specific pathways affected by this compound.
  • In vivo evaluations to assess its therapeutic efficacy and safety profiles.
  • Structural modifications to optimize its potency and selectivity against target kinases.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a building block for synthesizing potential pharmaceutical agents. Its structural features enable it to interact with various biological targets, making it a candidate for developing anti-inflammatory , antiviral , and anticancer drugs.

  • Kinase Inhibition : Research indicates that derivatives of this compound may act as selective inhibitors of specific kinase isoforms, which are crucial in cancer treatment due to their role in cellular signaling pathways. For example, pyrazolo[3,4-b]pyridine derivatives have demonstrated efficacy against Aurora-A kinase, a target for cancer therapy .
  • Biological Activity : The compound has shown promise in inhibiting liver alcohol dehydrogenase and has been studied for its effects on oxidative phosphorylation and ATP exchange reactions . Its anti-inflammatory properties further enhance its therapeutic profile.

Materials Science

Novel Material Development
In materials science, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can be utilized to develop materials with unique electronic and optical properties. Its halogenated structure allows for modifications that can lead to improved material characteristics .

Agricultural Chemistry

Agrochemical Synthesis
The compound is also valuable in agricultural chemistry as a precursor for synthesizing agrochemicals, including herbicides and fungicides. Its reactivity can be harnessed to create compounds that effectively control pests and diseases affecting crops .

Case Studies

Several studies have highlighted the potential of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated significant antiproliferative activity, suggesting that structural modifications could enhance efficacy .
  • Aurora-A Kinase Targeting : Another research effort focused on synthesizing novel pyrazole derivatives aimed at inhibiting Aurora-A kinase. The most promising derivative exhibited strong inhibitory potential, indicating the compound's relevance in cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole 4-Br, 1-(2-chloroethyl), 5-Me 301.58 High halogen content; potential alkylating agent due to chloroethyl group
4-Bromo-5-methoxy-1-methyl-1H-pyrazole 4-Br, 5-OMe, 1-Me 193.03 Methoxy group enhances solubility; used in synthetic intermediates
4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole 4-Br, 1-Me, 5-(p-tolyl) 251.12 Aromatic substituent improves lipophilicity; ≥95% purity
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde 3-(4-BrPh), 1-(4-ClBn), 5-CHO 375.66 Aldehyde group enables conjugation; inactive in anticancer screens
4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl-1H-pyrazole 4-Br, 3-(heptafluoropropyl), 5-Ph 421.14 Fluorinated substituents increase metabolic stability; high electronegativity
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole 4-Br, 5-(dioxabicyclo), 1-(methoxymethyl) 289.11 Bicyclic ether enhances rigidity; potential CNS-targeting applications

Key Comparative Analyses

Halogen Effects (Br vs. Cl)
  • Bromine vs. Chlorine in Position 4 : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in binding pockets compared to chlorine, as seen in antimicrobial thiazole-pyrazole hybrids .
  • Chloroethyl Group : The 2-chloroethyl group in the target compound is a reactive alkylating moiety, analogous to nitrosourea-based anticancer agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which crosslink DNA .
Substituent-Driven Physicochemical Properties
  • Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings). For example, 4-bromo-1-methylpyrazole derivatives are common intermediates in cross-coupling reactions .
  • Methoxy and Methoxymethyl Groups : Improve aqueous solubility but reduce membrane permeability. The methoxy derivative (CID 13131235) has a calculated logP of 1.2, compared to 2.8 for the target compound .
  • Fluorinated Groups : The heptafluoropropyl substituent in CAS 82633-52-1 significantly increases lipophilicity (logP > 3.5), favoring blood-brain barrier penetration .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole typically involves:

  • Construction of the pyrazole ring with appropriate methyl substitution.
  • Introduction of the 2-chloroethyl substituent at the N-1 position.
  • Selective bromination at the 4-position of the pyrazole ring.

This sequence ensures regioselective functionalization and high purity of the target compound.

Preparation of the Pyrazole Core and 2-Chloroethyl Substitution

The pyrazole ring substituted with a methyl group at position 5 and a 2-chloroethyl group at N-1 can be prepared by condensation reactions involving hydrazines and α,β-unsaturated ketones or halogenated ketones.

  • Hydrazine Reaction with 1,1-Dichloroalkyl Ketones: According to a method for synthesizing 5-chloro-1-(2-chloroethyl)pyrazoles, 1,1-dichlorohex-1-en-3-one or similar dichlorovinyl ketones react with alkyl hydrazines under mild conditions (room temperature to 70°C) in the presence of triethylamine. This reaction yields 1-(2-chloroethyl)-substituted pyrazoles with methyl or other alkyl groups at the 5-position.

  • Vilsmeier-Haack Formylation: For further functionalization, formylation at the 4-position of 5-methyl-1-(2-chloroethyl)pyrazole is achieved using the Vilsmeier-Haack reagent (POCl3/DMF), which can also facilitate selective chlorination and activation for subsequent bromination steps.

Selective Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is a critical step. The literature reports several approaches:

  • Phosphorus Oxybromide Bromination: A continuous reaction process involves treating the pyrazole intermediate with phosphorus oxybromide (POBr3) in an organic solvent such as acetonitrile at elevated temperatures (80-90°C). This method efficiently converts hydroxy or formyl precursors to 4-bromo derivatives with high yield and minimal by-products.

  • Direct Bromination of Pyrazoles: Bromination can also be performed using brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions. The reaction parameters such as temperature, solvent, and molar ratios are optimized to achieve selective 4-bromopyrazole formation.

Oxidation and Purification Steps

  • After bromination, oxidation steps may be required to convert dihydropyrazole intermediates to fully aromatic pyrazoles. Oxidizing agents such as potassium persulfate in acidic acetonitrile solutions are used to achieve this transformation efficiently, with reported yields of 75-80%.

  • Purification typically involves filtration of inorganic salts (e.g., sodium bromide), solvent recovery by distillation, and recrystallization to obtain the pure this compound.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine + 1,1-dichloroalkyl ketone + triethylamine Room temp to 70°C 1-2 hours 80-92 Formation of 1-(2-chloroethyl)-5-methylpyrazole
Vilsmeier-Haack formylation POCl3 + DMF 70-90°C 1-10 hours 50-67 Formylation at C-4 position, also facilitates chlorination
Bromination Phosphorus oxybromide in acetonitrile 80-90°C ~80 minutes 75-85 Selective 4-position bromination
Oxidation Potassium persulfate + sulfuric acid in acetonitrile 70-90°C Variable 75-80 Aromatization of dihydropyrazole intermediates

Research Findings and Notes

  • The continuous bromination process using phosphorus oxybromide avoids the use of acetic acid and sodium bicarbonate, reducing by-product formation and wastewater generation, thus improving environmental and operational efficiency.

  • The use of potassium persulfate as an oxidant in acetonitrile with sulfuric acid catalyst provides a mild yet effective oxidation step, maintaining high yields and product purity.

  • The selective formation of 5-methyl substitution and 1-(2-chloroethyl) alkylation has been optimized by controlling the molar ratios and reaction times, ensuring minimal side reactions.

  • The synthetic route allows for easy scale-up due to the use of readily available starting materials and straightforward reaction conditions.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, and how can purity be maximized?

The synthesis of halogenated pyrazoles often involves nucleophilic substitution or cyclization reactions. For example:

  • Vilsmeier-Haack reaction : Used to introduce aldehyde groups to pyrazole scaffolds under controlled conditions (e.g., DMF as a solvent, POCl₃ as a reagent) .
  • Nucleophilic substitution : The 2-chloroethyl group can be introduced via alkylation of a pyrazole precursor, requiring anhydrous conditions and catalysts like K₂CO₃ .
    Key optimization strategies :
    • Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.
    • Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR :
    • The 2-chloroethyl group appears as a triplet (~δ 3.6–3.8 ppm, -CH₂Cl) and a multiplet for the adjacent methylene (-CH₂-).
    • Pyrazole ring protons resonate between δ 6.5–8.0 ppm, with splitting patterns dependent on substitution .
  • IR :
    • C-Br stretches at ~550–650 cm⁻¹ and C-Cl at ~700–750 cm⁻¹ .
      Data interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What solvent systems are suitable for recrystallization?

  • Ethyl acetate/hexane mixtures are effective for pyrazole derivatives, yielding high-purity crystals .
  • For polar derivatives, dichloromethane/methanol gradients improve crystal formation .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloroethyl substituent influence reactivity in cross-coupling reactions?

The 2-chloroethyl group acts as a leaving group, enabling:

  • Suzuki-Miyaura coupling : Replace the bromine atom with aryl/heteroaryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) .
  • Buchwald-Hartwig amination : Introduce amines via Pd-mediated C-N bond formation .
    Challenges : Competing elimination of Cl⁻ may occur; optimize temperature (80–100°C) and ligand choice (XPhos) to suppress side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Example: If anticancer assays show variability:

  • Control for metabolic stability : Test the compound in hepatocyte models to assess degradation rates .
  • Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to purported targets (e.g., kinases) .
    Case study : A structurally similar pyrazole-carbaldehyde showed inactivity in anticancer screens due to poor membrane permeability, resolved by prodrug derivatization .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR) using the pyrazole core as a hinge-binding motif .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen-bond persistence .

Methodological Recommendations

  • Reaction scale-up : Maintain stoichiometric ratios and use slow addition of reagents to control exothermicity .
  • Crystallography : For X-ray studies, grow crystals via slow evaporation in ethyl acetate; resolve disorder using SHELXL .
  • Troubleshooting low yields : Screen Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Reactant of Route 2
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4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole

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